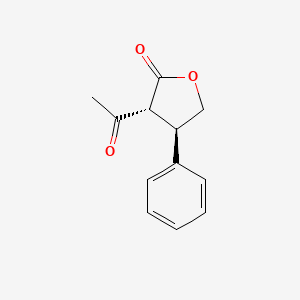
(3R,4R)-3-acetyl-4-phenyloxolan-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3R,4R)-3-acetyl-4-phenyloxolan-2-one is a chiral compound with a unique oxolane ring structure. This compound is of interest due to its potential applications in various fields, including organic synthesis, pharmaceuticals, and materials science. Its stereochemistry plays a crucial role in its reactivity and interactions with other molecules.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4R)-3-acetyl-4-phenyloxolan-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the [2+2] cycloaddition reaction of chiral starting compounds in the presence of a tertiary base, such as activated acids and imines . This method achieves excellent enantioselectivity, especially when the β-carbon of the optically active aldehyde is linked to a heteroatom.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The process often includes steps such as purification and crystallization to obtain the desired enantiomer in its pure form. Specific details on industrial-scale production methods are proprietary and may vary between manufacturers.
化学反応の分析
Types of Reactions
(3R,4R)-3-acetyl-4-phenyloxolan-2-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to convert the compound into different reduced forms.
Substitution: Commonly involves the replacement of functional groups with others, altering the compound’s properties.
Common Reagents and Conditions
Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce alcohols or other reduced forms of the compound.
科学的研究の応用
(3R,4R)-3-acetyl-4-phenyloxolan-2-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied
特性
CAS番号 |
71870-65-0 |
|---|---|
分子式 |
C12H12O3 |
分子量 |
204.22 g/mol |
IUPAC名 |
(3R,4R)-3-acetyl-4-phenyloxolan-2-one |
InChI |
InChI=1S/C12H12O3/c1-8(13)11-10(7-15-12(11)14)9-5-3-2-4-6-9/h2-6,10-11H,7H2,1H3/t10-,11-/m0/s1 |
InChIキー |
NPIXHGFEXUYLIU-QWRGUYRKSA-N |
異性体SMILES |
CC(=O)[C@H]1[C@@H](COC1=O)C2=CC=CC=C2 |
正規SMILES |
CC(=O)C1C(COC1=O)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


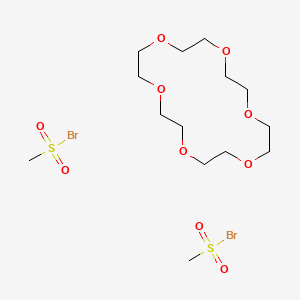
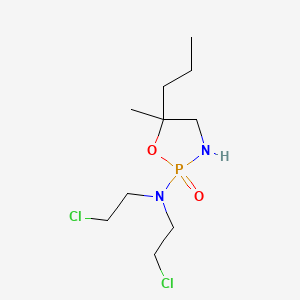
![Ethyl [nitroso(triphenylmethyl)amino]acetate](/img/structure/B14454474.png)
![3-[3-(3-Hydroxypropoxy)-2,2-bis(3-hydroxypropoxymethyl)propoxy]propan-1-ol;3-sulfanylpropane-1,2-diol](/img/structure/B14454481.png)
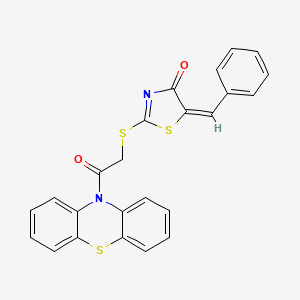
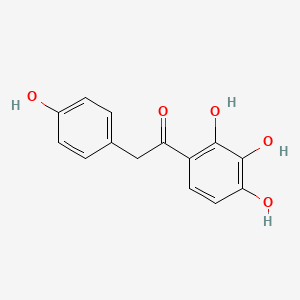
![6-[(Cholest-5-en-3-yl)oxy]-6-oxohexanoic acid](/img/structure/B14454502.png)
![1-Phenyl-1,2-dihydro-3H-naphtho[2,1-b]pyran-3-thione](/img/structure/B14454512.png)
![3-[4-(4-Phenylphenyl)phenyl]benzene-1,2-disulfonic acid](/img/structure/B14454515.png)
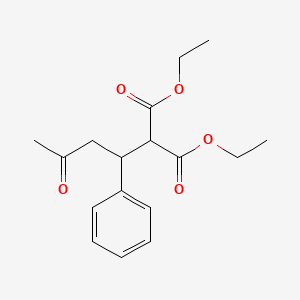
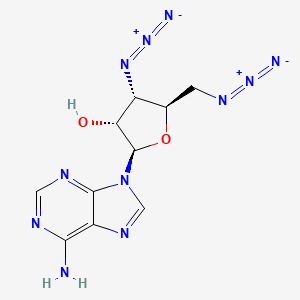
![Bis[2-(2-ethoxyethoxy)ethyl] hexanedioate](/img/structure/B14454530.png)
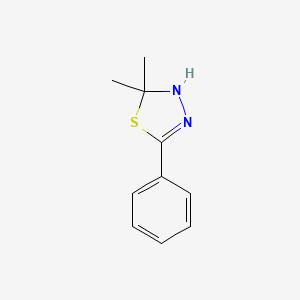
![3-(4-Hydroxyphenyl)-5-{[(propan-2-yl)oxy]methyl}-1,3-oxazolidin-2-one](/img/structure/B14454549.png)
